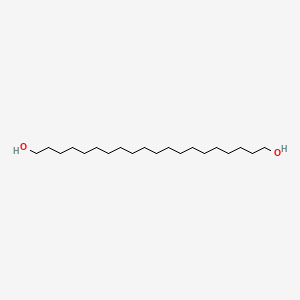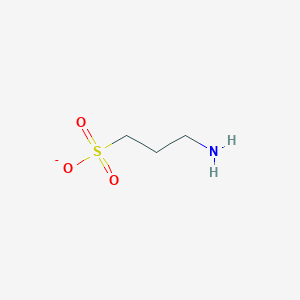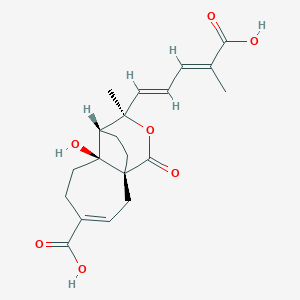
Demethoxydeacetoxypseudolaric acid B
Descripción general
Descripción
- Demethoxydeacetoxypseudolaric acid B (also known as Deacetyldemethylpseudolaric acid B) is a metabolite of the glucoside of pseudolaric acid C2 (PC2).
- It is a diterpene acid with potential biological activity.
Synthesis Analysis
- The metabolic reaction of Demethoxydeacetoxypseudolaric acid B in vivo mainly occurs in blood, involving hydrolysis by plasma esterase and glucosylation reactions.
Molecular Structure Analysis
- Molecular Formula: C~20~H~24~O~7~
- Molecular Weight: 376.40 g/mol
- Chemical Structure:
Chemical Reactions Analysis
- Specific chemical reactions involving Demethoxydeacetoxypseudolaric acid B are not explicitly documented in the available literature.
Physical And Chemical Properties Analysis
- Density: 1.2±0.1 g/cm³
- Boiling Point: 528.8±50.0 °C at 760 mmHg
- Flash Point: 228.0±30.2 °C
Aplicaciones Científicas De Investigación
Metabolic Pathway and Metabolites
Demethoxydeacetoxypseudolaric acid B (DDPB) is identified as a significant metabolite in various biological samples, such as plasma, urine, bile, and feces, after the administration of total diterpene acid (TDA) from Pseudolarix kaempferi. The metabolic pathway of TDA, which includes DDPB as a metabolite, is independent of intestinal microflora and is stable in the pH environments of the gastric and intestinal tracts. This metabolic pathway is crucial for understanding the in vivo active form and action mechanism of Pseudolarix kaempferi compounds (Liu et al., 2014).
Biochemistry and Occurrence of O-Demethylation
The process of O-demethylation, which involves the removal of a methyl group from an oxygen atom in organic compounds, plays a pivotal role in various biological processes. This process is catalyzed by enzymes such as 2-oxoglutarate/Fe(II)-dependent dioxygenases and cytochrome P450. These enzymes catalyze demethylation reactions in diverse plant metabolic pathways, which could be relevant to understanding the metabolic transformations of compounds like DDPB (Hagel & Facchini, 2010).
Enzymatic Demethylation and Metabolism
The enzymatic demethylation of lignin-model compounds by fungi like Gloeophyllum trabeum suggests a mechanism for the degradation of complex organic compounds. This process could provide insights into the metabolic pathways and transformations of demethoxy compounds in natural settings (Lopretti et al., 1998).
Pseudolaric Acid B and Its Biological Effects
Pseudolaric acid B, closely related to DDPB, has demonstrated anti-inflammatory and anti-tumor effects. Understanding the action mechanism of pseudolaric acid B, such as its inhibition of inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway, could provide valuable insights into the potential therapeutic applications of DDPB and related compounds (Hou et al., 2012).
Safety And Hazards
- No specific hazard codes or risk phrases associated with Demethoxydeacetoxypseudolaric acid B have been reported.
- Always follow safety precautions when handling chemicals.
Direcciones Futuras
- Investigate its potential therapeutic applications.
- Explore its interactions with other compounds and biological targets.
Propiedades
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethoxydeacetoxypseudolaric acid B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



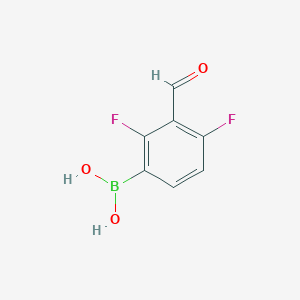
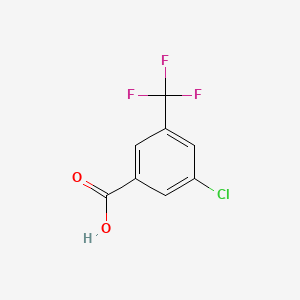
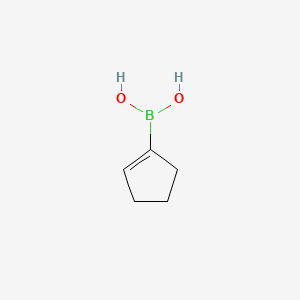
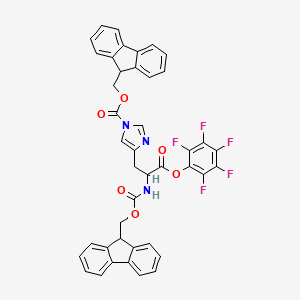
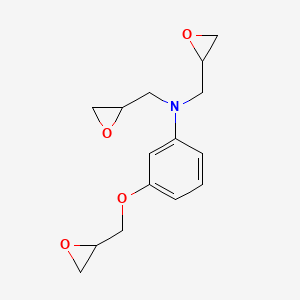

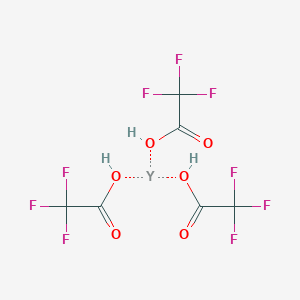
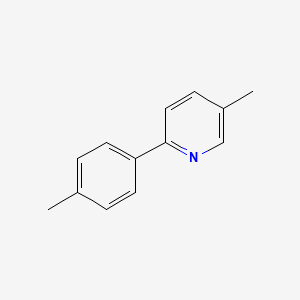
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)
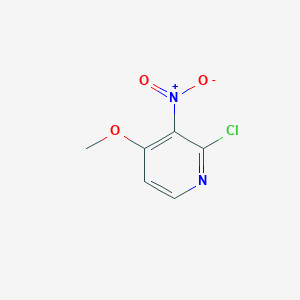
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)

